3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid
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Overview
Description
3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid typically involves the bromination of 6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It can be used in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid
- 6-Methylpyrazolo[1,5-A]pyridine-3-carboxylic acid
- 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid
Uniqueness
3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. This combination allows for diverse chemical modifications and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-bromo-6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-3-6-7(10)8(9(13)14)11-12(6)4-5/h2-4H,1H3,(H,13,14) |
InChI Key |
OHINAKHTWNDOAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C(=O)O)Br)C=C1 |
Origin of Product |
United States |
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